Methyl 5-amino-1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Methyl 5-amino-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of hydrazides with esters under specific conditions. One common method includes the reaction of hydrazides with methyl esters in the presence of a base such as potassium carbonate. The reaction proceeds through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as bromine in acetic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Bromine, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different substituents, while substitution reactions can introduce various functional groups at the amino position.
Scientific Research Applications
Methyl 5-amino-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 5-amino-1,3,4-oxadiazole-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the activity of key enzymes involved in bacterial cell wall synthesis or disrupt essential metabolic pathways . In anti-cancer applications, it may act on enzymes like thymidylate synthase or histone deacetylase, leading to the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt: Contains a potassium salt instead of an amino group.
Uniqueness: Methyl 5-amino-1,3,4-oxadiazole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its amino group allows for further functionalization, making it a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
methyl 5-amino-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c1-9-3(8)2-6-7-4(5)10-2/h1H3,(H2,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWFECRBIKAPGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(O1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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